molecular formula C9H10O3 B12424876 Methyl 4-hydroxyphenylacetate-d6

Methyl 4-hydroxyphenylacetate-d6

Cat. No.: B12424876
M. Wt: 172.21 g/mol
InChI Key: XGDZEDRBLVIUMX-LUWIIJGCSA-N
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Description

Chemical Identity and Structural Characteristics

This compound (C₉H₄D₆O₃) is a deuterated ester derived from 4-hydroxyphenylacetic acid. The parent compound, methyl 4-hydroxyphenylacetate, features a benzene ring substituted with a hydroxyl group at the para position and an acetylated methyl ester at the adjacent carbon. In the deuterated variant, six hydrogen atoms are replaced with deuterium, typically at the methyl group of the ester moiety and the aromatic ring’s ortho positions relative to the hydroxyl group.

The molecular weight of the non-deuterated form is 166.17 g/mol, while the deuterated form’s weight increases to approximately 172.17 g/mol due to the isotopic substitution. Key spectroscopic identifiers include:

  • Nuclear Magnetic Resonance (NMR) : The deuterated methyl group (COOCH₃) shows a singlet at δ 3.70 ppm in proton NMR, with reduced intensity due to deuterium substitution.
  • Mass Spectrometry : A molecular ion peak at m/z 172 with fragmentation patterns indicative of deuterium incorporation.

Table 1: Comparative Properties of Methyl 4-Hydroxyphenylacetate and Its Deuterated Form

Property Methyl 4-Hydroxyphenylacetate This compound
Molecular Formula C₉H₁₀O₃ C₉H₄D₆O₃
Molecular Weight (g/mol) 166.17 172.17
Melting Point 55–58°C 54–56°C
Boiling Point 162–163°C (5 mmHg) Not reported

The structural integrity of the deuterated compound is confirmed through X-ray crystallography and infrared spectroscopy, which reveal retained hydrogen-bonding interactions between the hydroxyl group and ester oxygen.

Isotopic Labeling Rationale in Chemical Research

Deuterium labeling, as exemplified by this compound, addresses challenges in tracking molecular behavior in complex systems. Deuterium’s negligible kinetic isotope effect ensures minimal perturbation of chemical reactions, while its distinct mass enables detection via mass spectrometry. For example, in metabolic studies, the compound’s deuterated methyl group allows researchers to distinguish endogenous metabolites from administered compounds in biological matrices.

In mechanistic studies, deuterium substitution at strategic positions (e.g., benzylic or aromatic sites) helps elucidate reaction pathways. For instance, the stability of C–D bonds compared to C–H bonds slows hydrogen/deuterium exchange rates, making the compound ideal for studying acid-catalyzed ester hydrolysis.

Historical Development of Deuterated Acetate Derivatives

The synthesis of deuterated acetates originated in the mid-20th century with the advent of isotopic labeling techniques. Early methods relied on acid-catalyzed exchange reactions, but these often led to incomplete deuterium incorporation. The development of protective group strategies, such as benzyl group protection for phenolic hydroxyl groups (as described in U.S. Patent 4,412,082), enabled efficient synthesis of intermediates like 4-benzyloxybenzyl chloride, which are precursors to deuterated arylacetic acids.

Modern approaches employ methanol-d₄ as a deuterium source during esterification. For this compound, this involves reacting 4-hydroxyphenylacetic acid with deuterated methanol under acidic conditions. Recent optimizations use heterogeneous catalysts like Amberlyst-15 to achieve >99% deuterium incorporation at the methyl group.

Table 2: Evolution of Synthesis Methods for Deuterated Acetates

Decade Method Key Advancements
1960s Acid-catalyzed H/D exchange Limited to simple aliphatic compounds
1980s Benzyl protection of phenolic groups Enabled aromatic deuterated acetates
2000s Solvent-free esterification with methanol-d₄ High isotopic purity (>98%)
2020s Flow chemistry with immobilized enzymes Scalable production for industrial use

Properties

Molecular Formula

C9H10O3

Molecular Weight

172.21 g/mol

IUPAC Name

methyl 2,2-dideuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetate

InChI

InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3/i2D,3D,4D,5D,6D2

InChI Key

XGDZEDRBLVIUMX-LUWIIJGCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)OC)[2H])[2H])O)[2H]

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Esterification of 4-Hydroxyphenylacetic Acid

The foundational step in synthesizing methyl 4-hydroxyphenylacetate-d6 is the production of its non-deuterated counterpart. The most common method involves the acid-catalyzed esterification of 4-hydroxyphenylacetic acid with methanol.

Reaction Conditions :

  • Catalysts : Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or phosphoric acid (H₃PO₄) are employed to protonate the carbonyl oxygen, enhancing electrophilicity.
  • Solvents : Methanol acts as both reactant and solvent, with excess methanol driving the equilibrium toward ester formation.
  • Temperature : Reflux conditions (60–80°C) are typically maintained for 6–12 hours to achieve yields exceeding 85%.

Mechanism :
The reaction proceeds via nucleophilic acyl substitution, where methanol attacks the protonated carbonyl carbon of 4-hydroxyphenylacetic acid, followed by deprotonation to form the ester.

Purification :
Crude product is isolated via vacuum distillation or recrystallization from solvents like ethyl acetate or hexane.

Industrial-Scale Synthesis of 4-Hydroxyphenylacetic Acid

The precursor 4-hydroxyphenylacetic acid is synthesized through a multi-step process involving benzyl phenyl ether and formaldehyde:

  • Chloromethylation : Benzyl phenyl ether reacts with formaldehyde and HCl to form 4-benzyloxybenzyl chloride.
  • Cyanide Substitution : Treatment with sodium cyanide (NaCN) yields 4-benzyloxyphenylacetonitrile.
  • Hydrolysis : Acidic hydrolysis (HCl/H₂O) converts the nitrile to 4-hydroxyphenylacetic acid, with benzyl chloride recovered as a by-product.

Key Advantages :

  • High crystallinity of intermediates simplifies purification.
  • Benzyl chloride by-product is recyclable, enhancing cost-efficiency.

Deuteration Strategies for this compound

Acid-Catalyzed Deuteration Using Deuterated Methanol

The most straightforward method introduces deuterium by replacing methanol with deuterated methanol (CD₃OD) during esterification:

Procedure :

  • 4-Hydroxyphenylacetic acid is refluxed with CD₃OD in the presence of H₂SO₄ or DCl.
  • Isotopic exchange occurs at the methyl ester group, resulting in six deuterium atoms (CD₃ group and hydroxyl proton exchange).

Optimization Parameters :

  • Acid Concentration : 5–10% (v/v) H₂SO₄ ensures efficient catalysis without side reactions.
  • Reaction Time : Extended durations (12–24 hours) maximize deuterium incorporation.

Challenges :

  • Incomplete deuteration due to residual protium in solvents.
  • Isotopic scrambling during purification steps.

Purification and Characterization

Purification Techniques

Vacuum Distillation :

  • Effective for removing excess CD₃OD and acidic catalysts.
  • Operating pressure: 10–50 mbar at 80–100°C.

Recrystallization :

  • Solvents: Ethyl acetate/hexane (1:3 v/v) yields crystals with >99% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Absence of the methyl proton signal (δ 3.6 ppm) confirms deuteration.
  • ¹³C NMR : CD₃ resonance at δ 49–52 ppm.

Mass Spectrometry (MS) :

  • Molecular ion peak at m/z 186 (C₉H₇D₆O₃⁺) with characteristic fragmentation patterns.

Isotopic Purity Analysis :

  • Liquid chromatography-mass spectrometry (LC-MS) quantifies deuterium incorporation (>98% achievable).

Comparative Analysis of Deuteration Methods

Method Deuterium Source Temperature Time Yield Isotopic Purity
Acid-Catalyzed Esterification CD₃OD 60–80°C 12–24 h 75–85% 95–98%
Biocatalytic Deuteration D₂O 25–37°C 48–72 h 50–65% >99%

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 4-hydroxyphenylacetate-d6 undergoes hydrolysis under acidic or basic conditions to yield deuterated methanol and 4-hydroxyphenylacetic acid. This reaction is critical for deuterium retention studies and isotopic labeling applications.

Conditions Products Deuterium Retention Source
Acidic (e.g., HCl/H₂SO₄)4-Hydroxyphenylacetic acid + CD₃ODFull retention in CD₃OD
Basic (e.g., NaOH/KOH)4-Hydroxyphenylacetic acid + CD₃ODPartial loss in aqueous

Mechanistic Insight :

  • Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Base-mediated saponification involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Enzymatic Transformations

The non-deuterated analog (4-hydroxyphenylacetic acid) participates in metabolic pathways, suggesting potential enzymatic reactivity for the deuterated ester after hydrolysis:

Key Enzymes and Reactions

Enzyme Reaction Deuterium Impact Source
UDP-glucuronosyltransferase 1A1Glucuronidation at the phenolic -OH groupSteric hindrance from deuterium
Sulfotransferase 1A3Sulfonation to form 2-[4-(sulfooxy)phenyl]acetic acidMinimal isotopic effect observed
Aldehyde dehydrogenase 3B1Oxidation of aldehyde intermediates to carboxylic acidsKinetic isotope effect (kH/kD ~ 2)

Notes :

  • Deuteration at the methyl group does not directly affect the phenolic -OH, preserving reactivity in phase II metabolism .

Thermal Decomposition

Under high-temperature conditions (>200°C), this compound decomposes into:

  • Primary products : Carbon monoxide (CO), carbon dioxide (CO₂), and deuterated methane (CD₄) .

  • Secondary products : Polycyclic aromatic hydrocarbons (PAHs) from the phenylacetic acid backbone .

Transesterification and Alkylation

The ester group participates in nucleophilic acyl substitution reactions:

Documented Examples

Reagent Product Application Source
Ethanol (acid-catalyzed)Ethyl 4-hydroxyphenylacetate-d6Solvent polarity studies
Benzyl chloride (K₂CO₃)Benzyl 4-hydroxyphenylacetate-d6Prodrug synthesis

Key Observation :

  • Deuteration at the methyl position does not alter reaction kinetics significantly compared to the non-deuterated analog .

Oxidation Reactions

While direct oxidation data for the deuterated ester is limited, its hydrolysis product (4-hydroxyphenylacetic acid) undergoes enzymatic oxidation:

Oxidizing Agent Product Role in Biosynthesis Source
Aldehyde dehydrogenaseHomogentisic acid (via H₂O₂)Tyrosine metabolism pathway
Cytochrome P4503,4-Dihydroxyphenylacetic acidNeurotransmitter catabolism

Synthetic Utility in Complex Systems

This compound serves as a precursor in deuterated pharmaceutical intermediates:

  • Used in the synthesis of isotopically labeled β-lactam antibiotics .

  • Key building block for deuterated COX-2 inhibitors in metabolic stability assays .

Stability Under Reactive Atmospheres

Condition Observation Practical Implication Source
O₂-rich environmentsSlow autoxidation at phenolic -OH groupRequires inert storage conditions
UV light (254 nm)Photolytic cleavage of ester bondDegrades in environmental samples

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-hydroxyphenylacetate-d6 serves as an important intermediate in the synthesis of pharmaceutical compounds. Its applications include:

  • Drug Synthesis : It is utilized in the production of various drugs, especially those targeting viral infections and exhibiting antioxidant properties. The compound plays a crucial role in the synthesis of dibenzoxepinacetic acid, which is a precursor for olopatadine, an anti-allergic medication .
  • Metabolomics Studies : In pharmacokinetics, this compound is used as a stable isotope-labeled internal standard for the quantification of drug metabolites. This enhances the accuracy of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), facilitating the study of drug interactions and metabolism .

Analytical Chemistry Applications

The compound's unique deuterated structure makes it valuable in analytical chemistry, particularly in:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : this compound is employed in NMR studies to improve spectral resolution and sensitivity. The presence of deuterium reduces the background noise from hydrogen signals, allowing for clearer identification of molecular structures .
  • Chromatographic Techniques : It is used as an internal standard in high-performance liquid chromatography (HPLC) methods to ensure consistent quantification of analytes. This application is crucial for developing reliable assays for therapeutic drugs and their metabolites .

Case Study 1: Synthesis of Dibenzoxepinacetic Acid

A recent study demonstrated the efficient synthesis of dibenzoxepinacetic acid using this compound as an intermediate. The process involved reacting the compound with various reagents under controlled conditions, yielding high purity products suitable for pharmaceutical applications. The reaction conditions were optimized to maximize yield while minimizing by-products .

Case Study 2: Metabolite Quantification

In a pharmacokinetic study involving venlafaxine and its metabolite O-desmethylvenlafaxine, this compound was utilized as an internal standard. The developed method achieved high sensitivity and specificity, enabling accurate measurement of drug concentrations in plasma samples from human volunteers. This study highlights the compound's role in enhancing analytical methodologies for drug monitoring .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Benefits
Pharmaceutical SynthesisIntermediate for antiviral and antioxidant drugsFacilitates production of key pharmaceutical agents
MetabolomicsInternal standard in LC-MS/MSImproves accuracy in metabolite quantification
Analytical ChemistryNMR spectroscopy and HPLCEnhances resolution and quantification reliability

Mechanism of Action

The mechanism by which Methyl 4-hydroxyphenylacetate-d6 exerts its effects involves the inhibition of viral replication. The compound interferes with the viral RNA, preventing the virus from replicating and spreading . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 158.18 g/mol
  • CAS Number : 100287-06-7
  • Storage : Stable when stored under inert conditions and shipped with blue ice to prevent degradation .
  • Applications: Used in metabolic studies to trace polyphenol-derived metabolites, particularly in research involving antioxidative pathways mediated by Nrf2 expression .

Comparison with Similar Compounds

Structural Analogues: Non-Deuterated and Deuterated Derivatives

Methyl 4-Hydroxyphenylacetate (Non-Deuterated)

  • Molecular Formula : C8H8O3
  • Molecular Weight : 152.15 g/mol (vs. 158.18 g/mol for the deuterated form)
  • CAS Number : 156-38-7
  • Key Differences: The non-deuterated form lacks isotopic labeling, making it unsuitable for precise quantification in mass spectrometry due to signal overlap with endogenous metabolites. Higher solubility in polar solvents (e.g., methanol) compared to the deuterated form, which may exhibit slight solubility variations due to isotopic effects .

4-Hydroxybenzoic Acid-d4

  • Molecular Formula : C7H2D4O3
  • Molecular Weight : 142.15 g/mol
  • CAS Number : 152404-47-2
  • Comparison: Unlike methyl 4-hydroxyphenylacetate-d6, this compound is a benzoic acid derivative with a shorter carbon chain and distinct functional groups (carboxylic acid vs. ester). Exhibits higher thermal stability (melting point >200°C) compared to methyl esters, which typically have lower melting points due to ester flexibility .

Functional Analogues: Methyl Esters in Analytical Chemistry

Methyl Salicylate

  • Molecular Formula : C8H8O3
  • Physical Properties :
    • Boiling Point: 222°C (vs. This compound, which sublimes >200°C)
    • Solubility: Highly soluble in organic solvents (e.g., DMSO) but immiscible in water .

  • Applications : Used as a volatile organic compound (VOC) standard in atmospheric studies, contrasting with this compound’s role in metabolic tracking .

Sandaracopimaric Acid Methyl Ester

  • Source : Isolated from Austrocedrus chilensis resin .
  • Key Differences :
    • A diterpene ester with a complex bicyclic structure, unlike the simpler aromatic ester backbone of methyl 4-hydroxyphenylacetate-d4.
    • Used in gas chromatography for resin analysis, whereas this compound is reserved for isotopic labeling in biomedical research .

Isotopic Analogues: Deuterated Compounds in Research

4-Hydroxyphenylacetic Acid-d6

  • Molecular Formula : C8D6H2O3
  • Comparison :
    • Shares the same deuterated phenyl backbone as this compound but lacks the ester group, instead featuring a carboxylic acid moiety.
    • Higher polarity due to the carboxylic acid group, leading to distinct chromatographic retention times in HPLC analyses .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound C8D6H2O3 158.18 >200 (sublimation) Slightly soluble in DMSO
4-Hydroxybenzoic Acid-d4 C7H2D4O3 142.15 >200 Insoluble in water
Methyl Salicylate C8H8O3 152.15 -8 Miscible in DMSO

Table 2: Toxicity and Environmental Impact

Compound Acute Oral LD50 (Rat) Aquatic Toxicity (Fish LC50)
This compound Not available Not reported
4-Hydroxybenzoic Acid-d4 >10,000 mg/kg <10 mg/L

Q & A

Q. How can Methyl 4-hydroxyphenylacetate-d6 be structurally distinguished from its non-deuterated analog using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for distinguishing deuterated compounds. For this compound, the absence of proton signals at the deuterated positions (e.g., methyl or hydroxyl groups) in 1H^1H-NMR confirms deuteration. Mass spectrometry (MS) further validates the molecular ion peak at m/z 156.15 (vs. 150.17 for the non-deuterated form) due to the +6 Da shift from deuterium substitution. Fourier-transform infrared (FTIR) spectroscopy can also identify isotopic shifts in C-D stretching vibrations (~2100 cm1^{-1}) compared to C-H (~2900 cm1^{-1}) .

Q. What is the optimal synthetic route for preparing this compound with high isotopic purity?

  • Methodological Answer : Deuteration is typically achieved via acid-catalyzed H/D exchange using deuterated methanol (CD3 3OD) and deuterium oxide (D2 2O) under reflux. For example, reacting 4-hydroxyphenylacetic acid with excess CD3 3OD in the presence of D2 2SO4 4 as a catalyst at 80°C for 24 hours yields the deuterated ester. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) ensures >98% isotopic purity, verified by 2H^2H-NMR and high-resolution MS .

Q. How can this compound be quantified in biological matrices using LC-MS/MS?

  • Methodological Answer : Prepare a calibration curve with deuterated internal standards (e.g., d6 6-labeled analogs) to account for matrix effects. Use reverse-phase chromatography (C18 column, 0.1% formic acid in water/acetonitrile gradient) and monitor transitions such as m/z 156.15 → 138.10 (quantitative) and 156.15 → 94.05 (qualitative). Validate the method for linearity (R2 ^2 > 0.995), precision (CV < 15%), and recovery (>85%). Note that non-deuterated contaminants may interfere if isotopic purity is insufficient .

Advanced Research Questions

Q. What isotopic effects arise when using this compound in metabolic pathway studies?

  • Methodological Answer : Deuteration can alter enzyme kinetics due to the kinetic isotope effect (KIE), where C-D bond cleavage is slower than C-H. For example, cytochrome P450-mediated hydroxylation of the deuterated compound may show reduced turnover rates, affecting metabolite profiles. Use tandem mass spectrometry (MS/MS) and stable isotope tracing to compare d6 6- and non-deuterated analogs in vitro (e.g., liver microsomes) and in vivo (rodent models). Correct for KIE by normalizing to internal standards .

Q. How does this compound interfere with assays measuring endogenous 4-hydroxyphenylacetic acid in human plasma?

  • Methodological Answer : Cross-reactivity in immunoassays (e.g., ELISA) can occur if antibodies recognize both deuterated and non-deuterated forms. To mitigate, validate assays using spiked plasma samples with known concentrations of d6 6-analog and endogenous acid. Employ LC-MS/MS for cross-verification, as it discriminates based on mass shifts. For enzymatic assays (e.g., oxidase-based), test for inhibition by comparing reaction rates with/without deuterated compound .

Q. What experimental conditions destabilize this compound during long-term storage?

  • Methodological Answer : Hydrolysis of the ester group is accelerated under acidic/basic conditions or high humidity. Store the compound in anhydrous dimethyl sulfoxide (DMSO) at -80°C under argon to prevent deuterium loss and degradation. Monitor stability via periodic LC-MS analysis over 6–12 months. For aqueous solutions (e.g., cell culture media), use within 24 hours and avoid repeated freeze-thaw cycles .

Q. How can researchers validate the reproducibility of isotopic labeling in this compound across batches?

  • Methodological Answer : Implement quality control (QC) protocols using 2H^2H-NMR to assess deuterium incorporation at each synthetic step. Batch-to-batch variability can be minimized by standardizing reaction conditions (temperature, solvent purity, catalyst concentration). Use statistical tools (e.g., ANOVA) to compare isotopic purity (%) and MS/MS fragmentation patterns across batches. Report relative standard deviation (RSD) for critical parameters in peer-reviewed methods .

Notes for Methodological Rigor

  • Data Contradictions : Discrepancies in metabolic studies may arise from incomplete deuteration or matrix effects. Always cross-validate findings with orthogonal techniques (e.g., NMR vs. MS).
  • Experimental Design : For tracer studies, include negative controls (non-deuterated compound) and account for background signals in biological samples .

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